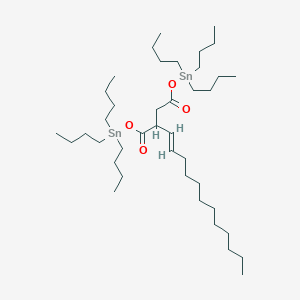
Bis(tributyltin) dodecenylsuccinate
Description
Bis(tributyltin) dodecenylsuccinate (CAS 12379-54-3) is an organotin compound historically used as a biocide in antifouling paints for marine vessels. Its primary function was to prevent the growth of barnacles, algae, and other organisms on ship hulls. Organotin compounds, including this one, gained notoriety due to their persistence in aquatic environments and toxicity to non-target organisms. By the late 1980s, regulatory bodies began restricting its use; for example, the Rotterdam Convention highlighted prohibitions on antifouling paints containing tributyltin (TBT) compounds for non-aluminum vessels under 25 meters in length .
Properties
CAS No. |
12379-54-3 |
|---|---|
Molecular Formula |
C40H81O4Sn2 |
Molecular Weight |
862.5 g/mol |
IUPAC Name |
bis(tributylstannyl) 2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;6*1-3-4-2;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b12-11+;;;;;;;; |
InChI Key |
VJYUIVXVEDUIPZ-YPWMFNLASA-L |
SMILES |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Synonyms |
Bis(tributyltin) dodecenylsuccinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Differences :
- This compound features a dodecenylsuccinate backbone, offering hydrophobicity and enhanced adhesion to surfaces compared to shorter-chain analogs like tributyltin acetate.
- Bis(tributyltin) sulfide’s sulfur linkage may increase stability but also environmental persistence .
Toxicity and Environmental Impact :
- All listed TBT compounds exhibit high toxicity to mollusks (e.g., imposex in snails) and fish. Their lipophilic nature allows bioaccumulation in marine food chains .
- This compound’s degradation products, including dodecenylsuccinic acid, are less studied but suspected to contribute to long-term ecological risks .
Regulatory Trends :
- Global restrictions since 1988 target TBT compounds in consumer antifouling products. The Rotterdam Convention mandates labeling and usage limitations to minimize environmental contamination .
Comparison with Non-Tributyltin Succinate Derivatives
While this compound belongs to the organotin family, other succinate derivatives serve distinct roles. For example:
- 4-Benzyl Hydrogen 2-Dodecenylsuccinate (CAS 94247-51-5): A non-organotin succinate ester used in polymer additives or surfactants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


